molecular formula C11H19NO2 B1468692 1-Cyclohexylpyrrolidine-3-carboxylic acid CAS No. 933719-74-5

1-Cyclohexylpyrrolidine-3-carboxylic acid

Cat. No. B1468692
CAS RN: 933719-74-5
M. Wt: 197.27 g/mol
InChI Key: KMDJMNOLJMZIDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 1-Cyclohexylpyrrolidine-3-carboxylic acid often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring . This ring allows for a variety of reactions due to its sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid at room temperature. It has a molecular formula of C11H19NO2.

Scientific Research Applications

Synthesis of Biologically Active Compounds

A practical and efficient synthesis method for (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for the synthesis of biologically active compounds, was established. This method utilized a stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by a nitrile anion cyclization, starting from commercially available (R)-styrene oxide and 3-(benzylamino)propionitrile. This robust, chromatography-free, and reproducible synthesis demonstrated an 84% overall yield from (R)-styrene oxide and was successfully scaled up to pilot scale with 17 kg output (Ohigashi, Kikuchi, & Goto, 2010).

Intermediate for Pharmaceutically Active Substances

Optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate, synthesized starting from L-aspartic acid, serves as an intermediate for many pharmaceutically active substances. This process is highlighted by its economical feasibility, mild reaction conditions, easy work-up, and the use of readily available starting materials. Such a process could be significantly beneficial for industrial preparation, showcasing the compound's utility in pharmaceutical development (Han, Li, Gu, Li, & Chen, 2018).

Model for Hydrophobic Interactions in Proteins

The compound N-cyclohexyl-2-pyrrolidone, which contains a substantial apolar region as well as a peptide bond-like moiety, provides a useful model for the interiors of proteins. This model permits simple determination of partition coefficients and subsequent free energies of transfer of amino acid side chains, suggesting less of a contribution of hydrophobic interactions to the stabilization of protein structure than conventionally assumed. Such insights are invaluable for understanding protein folding and stability (Lawson, Sadler, Harmatz, Brandau, Micanovic, MacElroy, & Middaugh, 1984).

Mechanism of Action

While the specific mechanism of action for 1-Cyclohexylpyrrolidine-3-carboxylic acid is not mentioned in the search results, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Future Directions

The future directions for 1-Cyclohexylpyrrolidine-3-carboxylic acid and similar compounds likely involve further exploration of their biological activities and potential applications in medicine . The pyrrolidine ring, in particular, is a versatile scaffold that can be used to design new compounds with different biological profiles .

properties

IUPAC Name

1-cyclohexylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDJMNOLJMZIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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